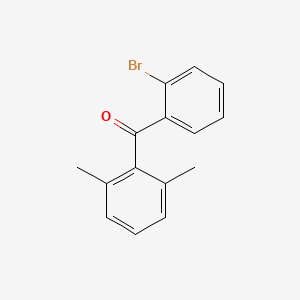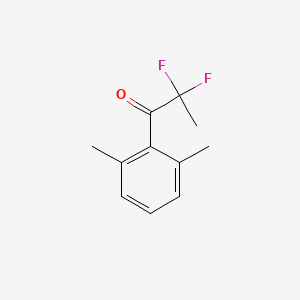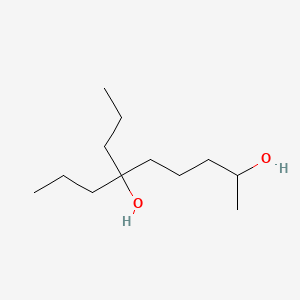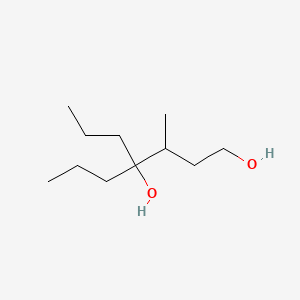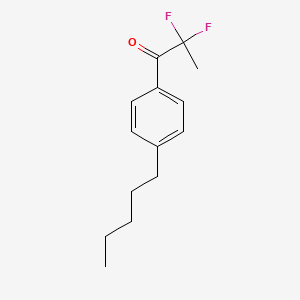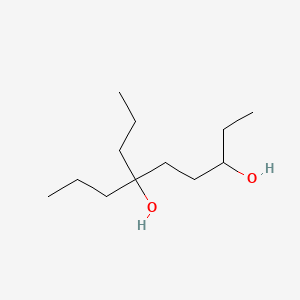
4-Propyl-4,7-nonanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-4,7-nonanediol (4PND) is a colorless, odorless organic compound with a molecular formula of C9H18O2. It is a cyclic diol composed of two propyl groups and one nonane group. 4PND is a versatile molecule with many applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4PND has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
4-Propyl-4,7-nonanediol has been studied for its potential applications in the field of organic synthesis. It has been used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol has potential as a therapeutic agent, with studies showing it to have anti-inflammatory and anti-cancer properties. 4-Propyl-4,7-nonanediol has also been studied for its potential applications in the field of biochemistry and physiology. It has been used to study the effects of various hormones and enzymes, and to investigate the role of 4-Propyl-4,7-nonanediol in the regulation of homeostasis.
Wirkmechanismus
The mechanism of action of 4-Propyl-4,7-nonanediol is not completely understood. It is believed that 4-Propyl-4,7-nonanediol acts as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes.
Biochemical and Physiological Effects
4-Propyl-4,7-nonanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors in the body, which results in the activation of certain pathways and the production of certain hormones and enzymes. In addition, 4-Propyl-4,7-nonanediol has been shown to interact with certain proteins, which could lead to the activation of certain pathways and the production of certain hormones and enzymes. 4-Propyl-4,7-nonanediol has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Propyl-4,7-nonanediol in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Propyl-4,7-nonanediol is its versatility, as it can be used in the synthesis of various compounds, including drugs and dyes, and in the production of polymers. In addition, 4-Propyl-4,7-nonanediol is relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using 4-Propyl-4,7-nonanediol in laboratory experiments, such as its relatively low solubility in water and its relatively low reactivity.
Zukünftige Richtungen
The potential applications of 4-Propyl-4,7-nonanediol are vast and there are many future directions for research. One potential direction is to further explore the effects of 4-Propyl-4,7-nonanediol on the regulation of homeostasis and the potential therapeutic applications of 4-Propyl-4,7-nonanediol. In addition, further research could be conducted on the mechanism of action of 4-Propyl-4,7-nonanediol, as well as its potential applications in the synthesis of drugs and dyes. Finally, further research could be conducted on the potential applications of 4-Propyl-4,7-nonanediol in the production of polymers.
Synthesemethoden
4-Propyl-4,7-nonanediol can be synthesized through a variety of methods, including the addition of propylene oxide to a nonane-1-ol solution, the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide, and the reaction of 4-chloropropyl-4,7-nonanediol with sodium hydroxide and sodium hydroxide. In addition, 4-Propyl-4,7-nonanediol can be synthesized from 4-chloropropyl-4,7-nonanediol and sodium hydroxide through the reaction of the two compounds in aqueous solution.
Eigenschaften
IUPAC Name |
6-propylnonane-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-7-11(13)6-3/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZUNXVKFRASSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(CC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







